molecular formula C9H12O B1585879 (S)-(-)-1-Phenyl-1-propanol CAS No. 613-87-6

(S)-(-)-1-Phenyl-1-propanol

Cat. No.: B1585879
CAS No.: 613-87-6
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-VIFPVBQESA-N
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Description

(S)-(-)-1-Phenyl-1-propanol is a chiral alcohol with the molecular formula C9H12O. It is characterized by the presence of a phenyl group attached to the first carbon of a propanol chain. This compound is notable for its enantiomeric purity, which is crucial in various applications, particularly in the pharmaceutical industry where the specific stereochemistry can significantly influence biological activity.

Scientific Research Applications

(S)-(-)-1-Phenyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in stereoselective biotransformations.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific enantiomeric forms for efficacy.

    Industry: In the fragrance and flavor industry, this compound is used to produce enantiomerically pure compounds that contribute to the desired sensory properties of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenyl-1-propanol can be synthesized through several methods:

    Asymmetric Reduction: One common method involves the asymmetric reduction of acetophenone using chiral catalysts or reducing agents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield this compound with high enantiomeric excess.

    Enzymatic Reduction: Another method is the enzymatic reduction of acetophenone using alcohol dehydrogenases, which can selectively produce the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1-Phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce 1-phenyl-1-propanone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to 1-phenyl-1-propanamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), PCC.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: 1-Phenyl-1-propanone.

    Reduction: 1-Phenyl-1-propanamine.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Phenyl-1-propanol largely depends on its application. In enzymatic reactions, it acts as a substrate that undergoes stereoselective transformations. The molecular targets and pathways involved include:

    Enzyme Binding: The compound binds to the active site of enzymes, where its specific stereochemistry allows for selective catalysis.

    Pathways: In biological systems, it may participate in metabolic pathways involving alcohol dehydrogenases and other enzymes that process chiral alcohols.

Comparison with Similar Compounds

    ®-(+)-1-Phenyl-1-propanol: The enantiomer of (S)-(-)-1-Phenyl-1-propanol, which has different biological activities and applications.

    1-Phenyl-2-propanol: A structural isomer with different chemical properties and uses.

    1-Phenyl-1-butanol: Another homologous compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity is crucial in applications where the (S)-enantiomer is required for desired activity, such as in pharmaceuticals and chiral synthesis.

Properties

IUPAC Name

(1S)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQAZSOFZSPHD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370542
Record name (S)-(-)-1-Phenyl-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-87-6
Record name (S)-1-Phenylpropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-87-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-1-Phenyl-1-propanol
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Record name (S)-(-)-1-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

The synthesis of the title compound (26F) was accomplished in a four-step, three-pot reaction sequence. Commercially available 3-methyl-p-anisaldehyde was reacted with ethylmagnesium bromide to provide its phenylpropanol derivative. This alcohol was then oxidized to the corresponding ketone in the usual manner with PCC. This ketone was subsequently reacted with (R)-naphthyl-1-ethylamine in the presence of Ti(i-PrO)4 to provide the imine. This imine was reduced in high diastereoselective yield by catalytic hydrogenation in the presence of Raney-nickel.
[Compound]
Name
title compound ( 26F )
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

(+)-Me-IAN amine (19.0 mg, 66.8 μmol) was dissolved in toluene (0.85 mL) in a 10 mL flask. Et2Zn (1.22 mL, 1.1 M in toluene, 1.34 mmol) was added in one portion via syringe. Immediately, a clear red-orange solution formed. After stirring for 30 min., benzaldehyde (0.068 mL, 0.669 mmol) was added. This addition immediately lightened the solution to a pale orange-yellow. After 19 h, the solution returned to its red-orange color. Water was added and the mixture was extracted three times with CH2Cl2. The combined organic phases were dried over MgSO4, filtered, and concentrated iii vacuo. Purification of the crude product via flash column chromatography on silica gel gave 1-hydroxy-1-phenylpropane as a light yellow liquid (28.6 mg, 31.4%). HPLC analysis of the product (OD column, 1.0 mL/min, 2% iPrOH in hexanes) gave 85.2% ee (retention time of major peak=13.7 min, retention time of minor peak=16.3 min) and a decrease in the ee of (+)-Me-IAN amine (from 99% to 93.2% ee).
[Compound]
Name
(+)-Me
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 mL
Type
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Reaction Step Two
Quantity
0.068 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-(-)-1-Phenyl-1-propanol behave in chiral resolution processes?

A1: this compound has been successfully resolved from its racemic mixture using lipase-catalyzed enantioselective esterification [, ]. This method takes advantage of the enzyme's preference for binding to and reacting with one enantiomer over the other. Factors influencing the efficiency of this resolution include the specific type of lipase employed, the acyl donor used in the esterification reaction, the organic solvent, and reaction conditions like temperature []. For instance, Novozym 435 exhibited high enantioselectivity, and using toluene as the solvent with lauric acid as the acyl donor at 50°C yielded an enantiomeric excess (ee) of 95% for the (S)-enantiomer [].

Q2: What are the key structural characteristics of this compound?

A2: this compound, also known as (S)-α-ethylbenzenemethanol, possesses the molecular formula C9H12O. Its structure consists of a benzene ring attached to a propanol chain where the hydroxyl group is located on the first carbon. This chiral center gives rise to the (R) and (S) enantiomers.

Q3: Are there computational studies exploring the interactions of this compound with chiral selectors?

A3: Yes, density functional theory (DFT) has been employed to investigate the inclusion complexes formed between cyclic decapeptides and the enantiomers of 1-Phenyl-1-propanol []. Such studies provide valuable insights into the binding affinities and molecular interactions that govern chiral recognition.

Q4: What insights can be gained from the binding free energies of this compound with chiral stationary phases?

A4: Research has shown that the binding free energy difference between a chiral stationary phase, like CCOF6, and the enantiomers of 1-Phenyl-1-propanol can be correlated with the selectivity factor for those enantiomers []. This suggests that a larger absolute value of the binding free energy difference generally corresponds to a higher selectivity factor, although it does not directly translate to better resolution []. Computational methods, like those employed in the ORCA program, offer a way to accurately calculate these binding free energies, especially when solvation effects are considered [].

Q5: Has this compound been utilized in asymmetric synthesis reactions?

A5: Yes, this compound has been synthesized via the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB] as a chiral catalyst [, ]. This reaction highlights the utility of this compound as a building block in the construction of more complex chiral molecules.

Q6: Beyond esterification, are there other methods for separating this compound enantiomers?

A6: Research has explored the use of methyl-β-cyclodextrin as an extractant in a membrane reactor system for separating (R,S)-1-Phenyl-1-propanol enantiomers produced via lipase-catalyzed ester hydrolysis []. This approach combines enzymatic resolution with membrane separation techniques, offering an alternative method for obtaining enantiomerically pure this compound.

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